![molecular formula C7H6N2O2 B13101159 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
化学反应分析
Types of Reactions
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor in biological pathways, particularly in cancer research.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and signaling pathways.
作用机制
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hedgehog signaling pathway, which is crucial in cell proliferation and differentiation. The compound binds to key proteins in the pathway, thereby blocking the signal transduction and leading to reduced cell growth and proliferation .
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its role as a PARP-1 inhibitor with antitumor activity.
Pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
5H-Pyrano[2,3-d]pyrimidin-7(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit the hedgehog signaling pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
属性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
5,6-dihydropyrano[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-4-9-7(5)11-6/h3-4H,1-2H2 |
InChI 键 |
IQIBFXLUQLQVMM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OC2=NC=NC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


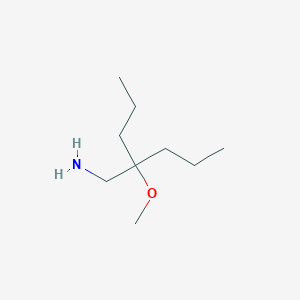
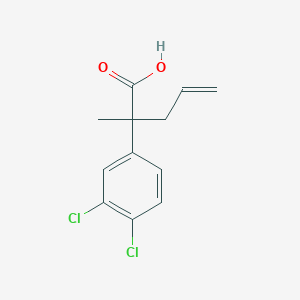
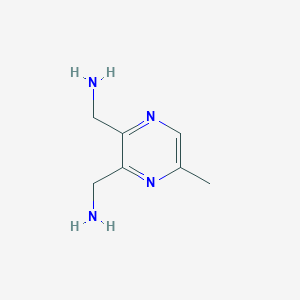
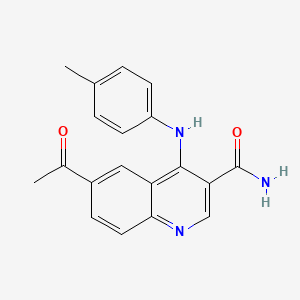
![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

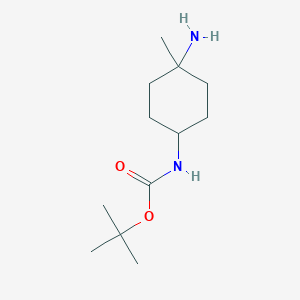
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
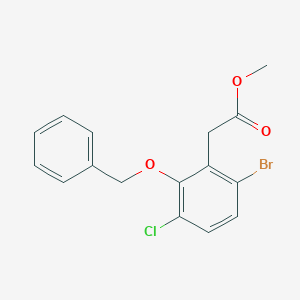
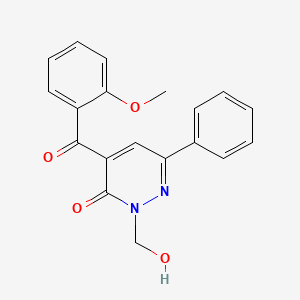
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
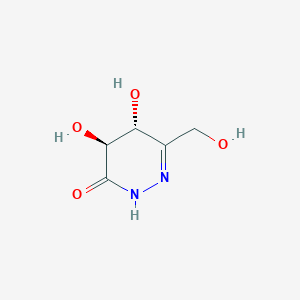
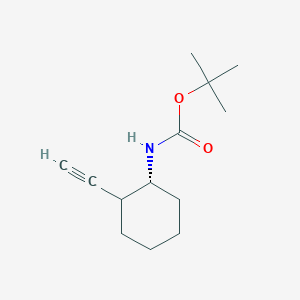
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
